Fmk-mea

Description

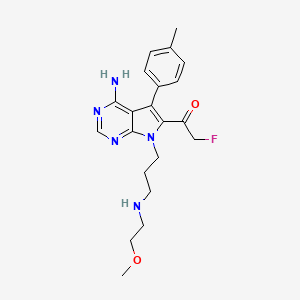

Structure

2D Structure

3D Structure

Properties

CAS No. |

1414811-15-6 |

|---|---|

Molecular Formula |

C21H26FN5O2 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

1-[4-amino-7-[3-(2-methoxyethylamino)propyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone |

InChI |

InChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26) |

InChI Key |

UPTQGXMIZXGVSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF |

Origin of Product |

United States |

Foundational & Exploratory

Fmk-mea: A Deep Dive into its Mechanism of Action as a Potent RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Fmk-mea, a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. This compound, a water-soluble derivative of the irreversible RSK inhibitor Fmk, demonstrates significant potential in modulating cellular processes integral to cancer progression, particularly metastasis.[1][2] This document provides a comprehensive overview of its signaling pathway, quantitative efficacy, and the detailed experimental protocols used to elucidate its function.

Core Mechanism: Targeting the RSK2 Kinase

This compound's primary molecular target is the C-terminal kinase domain (CTKD) of RSK, with a particular potency against the RSK2 isoform.[1][2] Its mechanism of action is characterized by the covalent modification of this domain, leading to the irreversible inhibition of the kinase.[3] This targeted inhibition prevents the autophosphorylation of RSK2 at a critical serine residue, Ser-386, which is an essential step in its activation cascade.[1]

The Ras/ERK/RSK Signaling Axis and Downstream Effects

This compound intervenes in the well-established Ras/ERK/MAPK signaling pathway, where RSK acts as a crucial downstream effector. The activation of this pathway typically proceeds as follows:

-

Upstream signals activate the Ras/ERK cascade.

-

Activated ERK1/2 directly phosphorylates and activates RSK.

-

Activated RSK, in turn, phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions including gene expression, protein synthesis, cell survival, proliferation, and motility.

A key signaling cascade affected by this compound is the RSK2-CREB (cAMP response element-binding protein) pathway . Activated RSK2 phosphorylates CREB, which then promotes the transcription of genes involved in cell invasion and metastasis. One such critical downstream target is Fascin-1 , an actin-bundling protein that plays a pivotal role in the formation of filopodia and invadopodia, cellular structures essential for cell migration and invasion.[1][2] By inhibiting RSK2, this compound effectively downregulates the expression of Fascin-1, thereby attenuating the invasive and metastatic potential of cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for Fmk, the parent compound of this compound. This data provides a strong indication of the potency of this class of inhibitors.

| In Vitro Efficacy of Fmk (Parent Compound) | |

| Parameter | Value |

| IC50 (RSK1/2) | 15 nM |

| EC50 (Inhibition of RSK2 Ser386 Autophosphorylation in COS-7 cells) | 200 nM |

| EC50 (Inhibition of RSK2 Phosphorylation in HEK293 cells) | 150 nM |

| In Vivo Study Parameters for this compound | |

| Parameter | Value |

| Animal Model | Athymic nu/nu female mice (4-6 weeks old) |

| Cell Line | Highly metastatic M4e cells |

| Dosage | 80 mg/kg/day |

| Administration Route | Intraperitoneal injection |

| Treatment Duration | 16 days |

| Observed Effect | Significant attenuation of lymph node metastasis |

| Effect on Primary Tumor | No significant effect on tumor size or proliferation rate[1][2] |

Mandatory Visualizations

Signaling Pathway of this compound Action

References

Fmk-mea: A Potent and Selective RSK Inhibitor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmk-mea is a potent, selective, and irreversible inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. As a water-soluble derivative of the parent compound FMK, this compound offers improved utility for in vivo and in vitro research applications. RSK proteins are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade and are implicated in a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] Dysregulation of the RSK signaling pathway is associated with various pathologies, most notably cancer progression and metastasis, as well as cardiovascular and metabolic diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in various research fields.

Mechanism of Action

This compound functions as an irreversible inhibitor of the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[2] The activation of RSK is a multi-step process initiated by the phosphorylation of its C-terminal domain by extracellular signal-regulated kinase (ERK). This leads to the autophosphorylation of the CTKD at Ser-386, which subsequently enables the phosphorylation and activation of the N-terminal kinase domain (NTKD) by PDK1. The NTKD is then responsible for phosphorylating downstream substrates.[3] this compound covalently modifies a cysteine residue within the ATP-binding pocket of the CTKD, thereby preventing autophosphorylation and subsequent activation of the NTKD.[2] This targeted inhibition effectively blocks the downstream signaling cascade mediated by RSK.

Signaling Pathway

The RSK signaling pathway is a critical component of the broader Ras/Raf/MEK/ERK cascade. This compound's point of intervention is pivotal in blocking the downstream effects of this pathway.

Applications in Research

Cancer Research

A significant body of research has focused on the role of this compound in cancer, particularly in the context of metastasis. The RSK2-CREB signaling axis has been shown to upregulate the actin-binding protein fascin-1, which is critically involved in cell migration and invasion.[4] this compound's inhibition of this pathway leads to a reduction in tumor metastasis.

Quantitative Data from Cancer Studies

| Cell Line/Model | Treatment | Outcome | Reference |

| M4e cell xenograft nude mice | 80 mg/kg/day this compound (i.p.) for 16 days | Significant attenuation of lymph node metastasis | [4] |

| A549, SKBR3, 212LN, M4e | This compound (in vitro) | Reduced RSK2 kinase activity and cell invasiveness | [4] |

| A673 Ewing sarcoma | 10 µM this compound (in vitro) | Reduced p90RSK activation in CD34+ cells | [5] |

Cardiovascular Disease Research

The RSK signaling pathway is also implicated in cardiovascular diseases such as atherosclerosis. Studies have shown that this compound treatment can inhibit the formation of atherosclerotic plaques.

Quantitative Data from Cardiovascular Studies

| Animal Model | Treatment | Outcome | Reference |

| ApoE-KO mice on a high-fat diet | This compound | Inhibition of atherosclerosis formation | [6] |

Diabetes Research

Research has indicated a role for RSK in the pathogenesis of diabetes and its complications. This compound has been shown to have therapeutic effects in diabetic mouse models.[7][8] For instance, it can protect pancreatic β-cells from high glucose-induced dysfunction and apoptosis.[8]

Quantitative Data from Diabetes Studies

| Cell Line/Model | Treatment | Outcome | Reference |

| INS-1 pancreatic β-cells | 10 or 20 µM FMK | Protected against high glucose-induced β-cell dysfunction and apoptosis | [8] |

| STZ-induced diabetic mice | This compound | Therapeutic effects observed | [7] |

Experimental Protocols

In Vivo Xenograft Model for Metastasis

This protocol is adapted from studies investigating the anti-metastatic effects of this compound in a mouse xenograft model.[4]

Materials:

-

Athymic nude mice (female, 4-6 weeks old)

-

Highly metastatic cancer cells (e.g., M4e)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Procedure:

-

Inject 0.5 x 10^6 cancer cells in 100 µL of PBS into the submandibular region of the mylohyoid muscle of each mouse.

-

Five days post-injection, divide the mice into two groups with similar average weights: a control group and a treatment group.

-

Administer 80 mg/kg of this compound daily to the treatment group via intraperitoneal injection for a total of 16 days.

-

Administer an equivalent volume of the vehicle (PBS) to the control group on the same schedule.

-

Monitor tumor growth throughout the experiment.

-

After 16 days of treatment, sacrifice the mice and perform analysis of primary tumors and metastatic lesions.

In Vitro Cell Treatment and Western Blot Analysis

This protocol outlines a general procedure for treating cells with this compound and subsequently analyzing protein phosphorylation via Western blotting.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK, anti-total RSK, loading control like anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 5, 10, or 20 µM) or vehicle (DMSO) for the specified duration.

-

After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

-

Separate the proteins by electrophoresis on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of the RSK signaling pathway in various physiological and pathological processes. Its potency, selectivity, and in vivo applicability make it a powerful agent for dissecting the mechanisms of cancer metastasis, cardiovascular disease, and diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the intricacies of RSK signaling continues to grow, the use of specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fmk-mea: A Technical Guide to its Target Protein and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmk-mea is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. As a water-soluble derivative of the parent compound Fmk, this compound offers utility in a range of experimental settings, from in vitro kinase assays to in vivo animal models.[1][2] This technical guide provides an in-depth overview of this compound's target protein, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Target Protein: p90 Ribosomal S6 Kinase (RSK)

The primary molecular target of this compound is the 90 kDa Ribosomal S6 Kinase (RSK), a family of highly conserved serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling cascade.[3][4][5] In humans, the RSK family comprises four isoforms: RSK1, RSK2, RSK3, and RSK4. This compound specifically targets the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[3][5]

RSK proteins are characterized by the presence of two distinct kinase domains, an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD), connected by a linker region.[3] The activation of RSK is a multi-step process initiated by the phosphorylation of the CTKD by upstream kinases, primarily ERK1/2.[5][6] This leads to the autophosphorylation of the linker region by the CTKD, creating a docking site for PDK1, which in turn phosphorylates and activates the NTKD.[6] The fully activated NTKD is responsible for phosphorylating the majority of downstream RSK substrates.

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies a cysteine residue within the ATP-binding pocket of the RSK CTKD.[6] This covalent modification blocks the binding of ATP, thereby inhibiting the autophosphorylation of a critical serine residue (Ser386 in RSK2) in the hydrophobic motif of the linker region.[6] The phosphorylation of this site is an essential prerequisite for the subsequent PDK1-mediated activation of the NTKD.[6] By preventing this initial autophosphorylation step, this compound effectively blocks the entire downstream signaling cascade mediated by RSK.

Quantitative Data

The following tables summarize the key quantitative data for Fmk and this compound.

Table 1: In Vitro Potency of Fmk

| Target | Assay Type | IC50 | Reference(s) |

| RSK1/2 | Kinase Assay | 15 nM | [1][3] |

| Wild-type Fyn | Kinase Assay | 4 µM | [1] |

Table 2: Cellular Activity of Fmk

| Cell Line | Stimulation | Endpoint | EC50 | Reference(s) |

| COS-7 | EGF | RSK2 Ser386 autophosphorylation | 200 nM | [7] |

| HEK293 | PMA | RSK2 phosphorylation | 150 nM | [7] |

Table 3: In Vivo Dosing of this compound

| Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Xenograft nude mice (M4e cells) | 80 mg/kg/day, intraperitoneal injection for 16 days | Significant attenuation of LN metastasis | [1][2] |

Off-Target Effects

While Fmk is a potent and selective inhibitor of RSK, some off-target activities have been reported, particularly at higher concentrations. These include the inhibition of Src family kinases (Src, Lck, Yes), Ephrin receptor A2 (EphA2), and S6K1.[3][7] It is noteworthy that in a study on pancreatic β-cells, the inhibitory effect of Fmk on Thioredoxin-interacting protein (TXNIP) expression was found to be independent of p90RSK, suggesting a potential alternative mechanism of action in this specific cellular context.[3]

Signaling Pathways

This compound primarily impacts the Ras/ERK/RSK signaling pathway. A simplified representation of this pathway is depicted below.

Caption: The Ras/ERK/RSK signaling cascade and the inhibitory action of this compound.

One of the key downstream pathways affected by RSK is the regulation of gene transcription through the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). The RSK2-CREB signaling axis has been implicated in promoting tumor metastasis through the upregulation of fascin-1, an actin-bundling protein.[1][2]

Caption: The RSK2-CREB-Fascin-1 pathway in tumor metastasis.

Experimental Protocols

In Vitro RSK Kinase Assay

This protocol is adapted from methodologies described for assessing RSK kinase activity.

1. Reagents and Buffers:

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

ATP Solution: 10 mM ATP in sterile water.

-

Recombinant Proteins: Active ERK, purified recombinant RSK2.

-

Substrate: S6 peptide.

-

This compound: Stock solution in DMSO.

-

Stopping Solution: 4X Laemmli sample buffer.

2. Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant RSK2, and the S6 peptide substrate.

-

Add this compound at various concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for covalent modification of RSK2.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of 4X Laemmli sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography (if using ³²P-ATP) or by phosphospecific antibody immunoblotting to detect phosphorylated S6 peptide.

Immunoblotting for RSK Phosphorylation

This protocol outlines the steps for detecting the phosphorylation status of RSK in cell lysates.

1. Reagents and Buffers:

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-RSK (Ser380 for RSK1, Ser386 for RSK2), Mouse anti-total RSK.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

PVDF membrane.

-

Chemiluminescent substrate.

2. Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Stimulate the cells with an appropriate agonist (e.g., EGF, PMA) to activate the MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RSK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total RSK to confirm equal loading.

In Vivo Xenograft Mouse Model

This protocol is based on studies evaluating the anti-metastatic effects of this compound.[1][2]

1. Cell Preparation and Implantation:

-

Harvest highly metastatic cancer cells (e.g., M4e cells) and resuspend them in sterile PBS.

-

Anesthetize athymic nude mice and inject the cell suspension (e.g., 0.5 x 10⁶ cells in 100 µL PBS) into the appropriate site for tumor formation (e.g., submandibularly).

2. Treatment Regimen:

-

Allow the tumors to establish for a set period (e.g., 5 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg) daily via intraperitoneal injection to the treatment group.

-

Administer an equivalent volume of vehicle (e.g., PBS) to the control group.

3. Monitoring and Endpoint Analysis:

-

Monitor the tumor growth and the health of the mice regularly.

-

After a predetermined treatment period (e.g., 16 days), euthanize the mice.

-

Excise the primary tumors and any metastatic lesions (e.g., lymph nodes) for further analysis, such as immunohistochemistry or immunoblotting, to assess the phosphorylation status of RSK and its downstream targets.

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound is a valuable research tool for elucidating the roles of RSK1 and RSK2 in various cellular processes and disease models. Its high potency, selectivity, and irreversible mechanism of action make it a powerful probe for dissecting the intricacies of the Ras/ERK/RSK signaling pathway. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting RSK in diseases such as cancer and inflammatory disorders. As with any pharmacological inhibitor, careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RSK Isoforms in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Expression, Purification and In Vitro Phosphorylation of Full-Length Ribosomal S6 Kinase 2 (RSK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RSK1 vs. RSK2 Inhibitory Activity of the Marine β-Carboline Alkaloid Manzamine A: A Biochemical, Cervical Cancer Protein Expression, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Fmk-mea in Apoptosis and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase (RSK), focusing on its role in apoptosis and cell signaling. This compound, a water-soluble derivative of fluoromethylketone (FMK), is a valuable tool for investigating the intricate cellular processes regulated by the RSK family of kinases, particularly RSK2. Its primary mechanism of action involves the inhibition of RSK2, a key downstream effector of the Ras-MAPK signaling pathway, which is frequently dysregulated in various cancers. This guide details the signaling pathways influenced by this compound, presents quantitative data on its effects, and provides comprehensive experimental protocols for its use in research and drug development.

Core Mechanism of Action: Inhibition of the RSK2 Signaling Pathway

This compound exerts its biological effects by targeting and inhibiting RSK2, a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. The inhibition of RSK2 by this compound disrupts the phosphorylation of numerous downstream substrates, thereby modulating critical cellular functions and promoting anti-tumor activity.

The MAPK/ERK/RSK2 Signaling Cascade

RSK2 is a primary downstream target of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Upon activation by various extracellular stimuli such as growth factors, the Ras-Raf-MEK-ERK cascade is initiated, leading to the phosphorylation and activation of RSK2. Activated RSK2 then phosphorylates a wide array of cytoplasmic and nuclear proteins, influencing gene expression, cell cycle progression, and cell survival.

This compound's Impact on Apoptosis and Cell Survival

While this compound is not a direct inducer of apoptosis in all cell types, its inhibition of RSK2 can sensitize cancer cells to apoptotic stimuli and inhibit pro-survival signaling pathways. RSK2 promotes cell survival by phosphorylating and regulating several key proteins involved in the apoptotic machinery.

Regulation of Pro-Apoptotic Proteins

RSK2 has been shown to phosphorylate and inactivate several pro-apoptotic proteins, thereby preventing cell death. By inhibiting RSK2, this compound can indirectly lead to the activation of these pro-apoptotic factors.

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): RSK2 can phosphorylate and inhibit ASK1, a key upstream kinase in the stress-activated p38 and JNK signaling pathways that promote apoptosis. Inhibition of RSK2 by this compound can lead to the de-repression of ASK1, promoting a pro-apoptotic cellular state.

-

Bad (Bcl-2-associated death promoter): RSK2 can phosphorylate Bad, a pro-apoptotic member of the Bcl-2 family. Phosphorylation of Bad sequesters it from its anti-apoptotic binding partners, Bcl-2 and Bcl-xL, thus promoting cell survival. This compound treatment can prevent this phosphorylation, allowing Bad to promote apoptosis.

-

Death-Associated Protein Kinase (DAPK): RSK2 can phosphorylate and inactivate DAPK, a pro-apoptotic kinase. By inhibiting RSK2, this compound can restore DAPK activity and promote apoptosis.

Modulation of Gene Expression through CREB

RSK2 is a known kinase for the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 by RSK2 leads to the transcription of genes involved in cell survival and proliferation. This compound can inhibit this process, thereby downregulating the expression of pro-survival genes.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Parameter | Value | Cell Line | Animal Model | Reference |

| Dosage | 80 mg/kg/day | M4e (highly metastatic) | Nude mice | [1] |

| Administration Route | Intraperitoneal injection | M4e | Nude mice | [1] |

| Treatment Duration | 16 days | M4e | Nude mice | [1] |

| Effect on Primary Tumor Size | No significant effect | M4e | Nude mice | [1] |

| Effect on Primary Tumor Proliferation | No significant effect | M4e | Nude mice | [1] |

| Effect on Lymph Node Metastasis | Significant attenuation | M4e | Nude mice | [1] |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Lines Tested | Effect | Reference |

| 212LN, M4e, A549, SKBR3 | Inhibition of RSK2 kinase activity | [2] |

| A549 | Attenuation of invasive ability | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro RSK2 Kinase Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format using a luminescent ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant active RSK2 enzyme

-

RSK substrate peptide (e.g., RSKtide)

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2 µL of this compound dilutions or vehicle control (DMSO).

-

Add 2 µL of a solution containing the RSK2 enzyme and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This protocol details the detection of phosphorylated RSK2 substrates in cell lysates.

Materials:

-

Cells treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells on ice and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Annexin V Apoptosis Assay by Flow Cytometry

This protocol outlines the steps to quantify apoptosis in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Cell Invasion Assay (Transwell)

This protocol describes how to assess the effect of this compound on cancer cell invasion.

Materials:

-

Transwell inserts with 8.0 µm pore size membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium containing this compound or vehicle.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several fields of view under a microscope.

In Vivo Xenograft Model for Metastasis

This protocol provides a framework for evaluating the anti-metastatic potential of this compound in a murine model.[1]

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Metastatic cancer cell line (e.g., M4e)

-

This compound

-

Vehicle control (e.g., PBS)

-

Standard animal housing and handling equipment

Procedure:

-

Inject 0.5 x 10⁶ cells in 100 µL of PBS into the submandibular region of the mice.

-

On day 5 post-injection, randomize the mice into treatment and control groups.

-

Administer this compound (80 mg/kg) or vehicle daily via intraperitoneal injection for 16 days.

-

Monitor tumor growth and the general health of the mice.

-

At the end of the treatment period, sacrifice the mice and harvest the primary tumors and lymph nodes.

-

Analyze the tissues for the presence and extent of metastasis.

Conclusion

This compound is a powerful research tool for dissecting the roles of RSK2 in cell signaling and apoptosis. Its ability to selectively inhibit RSK2 provides a means to investigate the downstream consequences of this inhibition on cancer cell survival, invasion, and metastasis. The experimental protocols detailed in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the RSK2 pathway. Further investigation into the precise molecular interactions and the full spectrum of downstream effects of this compound will undoubtedly yield valuable insights into cancer biology and may pave the way for novel therapeutic strategies.

References

Fmk-mea: A Technical Guide for the Investigation of RSK2 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fluoromethylketone-methoxyethylamine (Fmk-mea) as a potent and selective tool for the study of Ribosomal S6 Kinase 2 (RSK2) activity. RSK2, a key downstream effector of the Ras/Raf/MEK/ERK signaling pathway, is implicated in a multitude of cellular processes, including cell proliferation, survival, and motility, and is a significant target in cancer research.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its use, and illustrates relevant signaling pathways and workflows through detailed diagrams.

Introduction to RSK2 and the Role of this compound

The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that play a crucial role in signal transduction.[3] RSK2 is a well-characterized member of this family that is activated by extracellular signal-regulated kinases (ERK1/2) and phosphoinositide-dependent kinase 1 (PDK1) in response to various growth factors and hormones.[3] Upon activation, RSK2 translocates to the nucleus and cytoplasm to phosphorylate a wide array of substrates, thereby regulating gene expression, cell cycle progression, and apoptosis. Dysregulation of RSK2 activity has been linked to the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1][4]

This compound is a water-soluble derivative of Fmk, an irreversible inhibitor of the C-terminal kinase domain (CTD) of RSK1 and RSK2.[5][6][7] This covalent modification of a cysteine residue within the ATP-binding pocket of the CTD prevents the autophosphorylation required for the activation of the N-terminal kinase domain (NTKD), which is responsible for phosphorylating downstream substrates.[6][8] The high selectivity and potency of this compound make it an invaluable chemical probe for elucidating the specific functions of RSK2 in cellular and organismal contexts.

Quantitative Data: Inhibitory Activity of Fmk and its Derivatives

The following tables summarize the inhibitory concentrations of Fmk and its derivatives against RSK2 and their effects in various experimental models.

| Compound | Target | IC50 | Notes |

| Fmk | Wild-type RSK2 | 15 nM | Irreversible inhibitor of the C-terminal kinase domain.[9] |

| Fmk | EGF-induced RSK2 phosphorylation in COS-7 cells | 200 nM | Demonstrates cellular potency.[9] |

| NSYSU-115 | RSK2 | 45.5 nM | A novel, potent RSK2 inhibitor.[4] |

| BI-D1870 | RSK2 (NTKD) | 10-30 nM | ATP-competitive inhibitor of the N-terminal kinase domain.[4] |

| SL0101 | RSK2 (NTKD) | 89 nM | Kaempferol glycoside that binds to the N-terminal kinase domain.[4] |

| Compound | Cell Line / Model | Concentration / Dosage | Observed Effect |

| This compound | Highly invasive human cancer cell lines (212LN, M4e, A549, SKBR3) | Not specified | Inhibition of RSK2 kinase activity.[5][7] |

| This compound | A549 cells | Not specified | Attenuation of RSK2 activity, assessed by Ser-386 phosphorylation, and reduced invasive ability.[5][7] |

| This compound | M4e cell xenograft nude mice | 80 mg/kg/day (i.p. for 16 days) | Significant attenuation of lymph node metastasis with no effect on primary tumor size.[5][7] |

| Fmk | Ba/F3 cells expressing FGFR3 TDII | Dose-responsive | Inhibition of IL-3-independent growth.[10] |

| Fmk | KMS11 and OPM1 human myeloma cells | Dose-dependent | Induction of apoptosis.[10] |

| Fmk | 212LN, SKBR3, and A549 cells | Not specified | Sensitization of cells to anoikis (detachment-induced apoptosis).[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study RSK2 activity.

In Vitro Kinase Assay for RSK2 Inhibition

This protocol is adapted from methodologies described for determining the kinase activity of RSK2.[6]

Objective: To determine the direct inhibitory effect of this compound on RSK2 kinase activity.

Materials:

-

Recombinant active RSK2 protein

-

This compound

-

Kinase buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl2, 2 mM TCEP)

-

ATP (including [γ-32P]ATP)

-

Peptide substrate for RSK2 (e.g., CTD-tide)

-

Phosphocellulose paper discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant RSK2 in kinase buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 1 hour at 30°C to allow for covalent modification.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-32P]ATP.

-

Incubate the reaction for 20 minutes at room temperature.

-

Spot a portion of the reaction mixture onto phosphocellulose paper discs to capture the phosphorylated substrate.

-

Wash the discs extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control.

Western Blot Analysis of RSK2 Activity in Cultured Cells

This protocol outlines the steps to assess the effect of this compound on RSK2 activation in a cellular context by monitoring the phosphorylation of RSK2 at Serine 386.[5][10]

Objective: To determine if this compound inhibits the activation of endogenous RSK2 in response to a stimulus.

Materials:

-

Cell line of interest (e.g., A549, HEK293)

-

Cell culture medium and supplements

-

Stimulant (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-RSK2 (Ser386), anti-total RSK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours to reduce basal kinase activity.

-

Pre-treat the cells with desired concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a known RSK2 activator (e.g., 100 ng/mL EGF or 0.1 µg/mL PMA) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-RSK2 (Ser386) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total RSK2 to confirm equal loading.

In Vivo Xenograft Studies

This protocol is based on in vivo experiments using this compound to assess its anti-metastatic potential.[5][7]

Objective: To evaluate the effect of this compound on tumor growth and metastasis in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Metastatic cancer cell line (e.g., M4e)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Inject the metastatic cancer cells subcutaneously or orthotopically into the mice.

-

Allow the primary tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

-

Administer this compound (e.g., 80 mg/kg/day) or vehicle control via intraperitoneal injection daily.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

At the end of the study period (e.g., 16 days), sacrifice the mice.

-

Excise the primary tumors and weigh them.

-

Harvest relevant organs (e.g., lymph nodes, lungs) to assess for metastatic lesions.

-

Process tissues for histological analysis to confirm and quantify metastasis.

Visualizing RSK2 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of RSK2 with this compound.

Caption: RSK2 activation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of RSK2 phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]

- 10. FGFR3 Activates RSK2 to Mediate Hematopoietic Transformation through Tyrosine Phosphorylation of RSK2 and Activation of the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p90 RSK2 Mediates Antianoikis Signals by both Transcription-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Fmk-mea and Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding Fmk-mea, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for researchers in kinase inhibition and drug development.

Core Concepts: this compound as a Selective RSK Inhibitor

This compound is a water-soluble derivative of Fmk, an irreversible inhibitor that covalently targets the C-terminal kinase domain (CTD) of RSK1 and RSK2.[1][2] This targeted inhibition prevents the autophosphorylation of RSK at Serine 386, a critical step for the subsequent activation of the N-terminal kinase domain (NTD) which is responsible for phosphorylating downstream substrates.[3] The specificity of Fmk is attributed to its ability to exploit a cysteine residue and a threonine gatekeeper within the ATP-binding pocket of the RSK CTD.[3]

Quantitative Data: Potency and Cellular Efficacy

The inhibitory activity of Fmk and its derivatives has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibition metrics.

Table 1: In Vitro Inhibitory Potency of Fmk

| Target | IC50 | Notes |

| RSK1/2 (wt) | 15 nM | Irreversible inhibitor of the C-terminal kinase domain (CTD).[4] |

| Fyn (wt) | 4 µM | Weakly inhibits wild-type Fyn.[4] |

| Fyn (V285C) | 100 nM | Potently inhibits a Fyn mutant where Valine 285 is replaced with Cysteine.[4] |

Table 2: Cellular Efficacy of Fmk and Derivatives

| Compound | Cell Line | EC50 | Assay |

| Fmk | COS-7 | 200 nM | Inhibition of EGF-stimulated RSK2 Ser386 autophosphorylation.[5] |

| fmk-BODIPY | HEK293 | ~10 µM | Inhibition of PMA-stimulated RSK Ser386 phosphorylation.[3] |

| Fmk | HEK293 | 150 nM | Inhibition of PMA-stimulated RSK2 phosphorylation.[5] |

Signaling Pathways

This compound, by inhibiting RSK, modulates the downstream effects of the Ras-Raf-MEK-ERK signaling cascade. RSK is a key effector of this pathway, and its inhibition impacts numerous cellular processes.

Caption: The Ras/ERK/RSK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro RSK2 Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the in vitro potency of this compound against RSK2.

Materials:

-

Recombinant active RSK2

-

This compound

-

Kinase Buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl2, 2 mM TCEP)

-

Peptide Substrate (e.g., CTD-tide)

-

[γ-³²P] ATP

-

ATP

-

Phosphocellulose paper discs

-

Phosphoric acid wash solution

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine recombinant RSK2 (e.g., 500 nM) and the desired concentration of this compound in kinase buffer. Incubate for 1 hour at room temperature to allow for covalent modification.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P] ATP (e.g., 5 µCi) and unlabeled ATP (to a final concentration of 100 µM) along with the peptide substrate (e.g., 100 µM).

-

Allow the reaction to proceed for 20 minutes at room temperature.

-

Spot a portion of the reaction mixture onto a phosphocellulose paper disc to stop the reaction.

-

Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P] ATP.

-

Measure the radioactivity on the discs using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro radiometric kinase assay.

Western Blot Analysis of RSK and Downstream Substrate Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of RSK and its substrates in a cellular context.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK (Ser386), anti-total RSK, anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-rpS6 (Ser235/236), anti-total rpS6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time. A positive control, such as a growth factor (e.g., EGF) or phorbol ester (e.g., PMA), can be used to stimulate the pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: General workflow for Western blot analysis.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies Involving Fmk-mea Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of preliminary research involving Fmk-mea, a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. This compound, a water-soluble derivative of the irreversible RSK inhibitor Fmk, has demonstrated significant potential in preclinical studies across oncology and metabolic diseases.[1][2][3] This guide details its mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of RSK, specifically targeting the C-terminal kinase domain.[4] Its parent compound, Fmk, covalently modifies this domain, preventing the autophosphorylation of RSK (e.g., at Ser-386 on RSK2) that is essential for the activation of its N-terminal kinase domain.[1][2][3] This, in turn, blocks RSK from phosphorylating its various downstream substrates, thereby inhibiting its biological functions.[3][5] The primary target of interest in many studies is RSK2, a key mediator in the MAPK/ERK signaling cascade.[1][4][5]

Signaling Pathways Modulated by this compound

This compound intervenes in critical cellular signaling cascades, most notably the Ras/ERK/RSK pathway, which is frequently dysregulated in cancer and other diseases.

Caption: this compound inhibits RSK activation downstream of the MAPK/ERK cascade.

In cancer metastasis, one well-documented pathway involves the RSK2-mediated activation of the transcription factor CREB (cAMP response element-binding protein). This leads to the upregulation of fascin-1, an actin-binding protein that promotes cell invasion and migration.[1][2]

Caption: this compound blocks the RSK2-CREB pathway to inhibit metastasis.

In the context of metabolic disease, studies in pancreatic β-cells show that high glucose levels can induce the expression of Thioredoxin-interacting protein (TXNIP), leading to cellular stress and dysfunction. This process is mediated by the transcription factor ChREBP. Fmk has been shown to inhibit this pathway, suggesting a protective role for β-cells.[3]

Caption: Fmk prevents high glucose-induced β-cell stress by inhibiting ChREBP.

Quantitative Data Summary

The following tables summarize the quantitative parameters and outcomes from key preliminary studies involving this compound and its parent compound, Fmk.

Table 1: In Vivo Studies with this compound

| Animal Model | Cancer Cell Line | Dosage & Administration | Treatment Duration | Key Outcome | Reference |

| Athymic nu/nu mice | M4e (highly metastatic) | 80 mg/kg/day, intraperitoneal injection | 16 days | Significant attenuation of lymph node metastasis | [1][2] |

| Athymic nu/nu mice | M4e | 80 mg/kg/day, intraperitoneal injection | 16 days | No significant effect on primary tumor size or proliferation rate | [1][2] |

| ApoE-KO mice | N/A (Atherosclerosis model) | Not specified | 28 days | Inhibition of atherosclerosis formation | [6] |

Table 2: In Vitro Studies with this compound/Fmk

| Cell Line(s) | Compound | Concentration(s) | Treatment Time | Key Effect(s) | Reference |

| A549, 212LN, M4e, SKBR3 | This compound | Not specified | Not specified | Inhibition of RSK2 kinase activity and invasive ability (A549) | [1][2] |

| Neutrophils | This compound | 10 μM | 4 hours | Used for probing the p90RSK signaling pathway | [5] |

| INS-1 (pancreatic β-cells) | Fmk | 10 μM, 20 μM | 1 hr pre-treatment, then 24-48 hrs with high glucose | Protected against high glucose-induced dysfunction, apoptosis, and oxidative stress | [3][7] |

| INS-1 (pancreatic β-cells) | Fmk | 5 μM, 10 μM, 20 μM | 1 hr pre-treatment, then 24 hrs with high glucose | Suppressed high glucose-induced TXNIP protein and mRNA expression | [3] |

| ARVMs | Fmk | 3 μM | Pre-treatment | Attenuated the increase in Ser386 phosphorylation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

Protocol 1: In Vivo Mouse Xenograft Model for Metastasis

This protocol is adapted from studies assessing the anti-metastatic potential of this compound.[1]

-

Animal Model: Athymic nu/nu female mice, 4-6 weeks old, are used.[1]

-

Cell Preparation and Injection: Highly metastatic cancer cells (e.g., M4e) are harvested and suspended in PBS. Each mouse is injected with 0.5 x 10⁶ cells in a 100 µL volume.[1]

-

Group Allocation: On day 5 post-injection, mice are randomly divided into a treatment group and a control group with similar average weights.[1]

-

Drug Administration:

-

Monitoring and Endpoint: Treatment continues for a total of 16 days. Tumor growth is recorded throughout the study. Mice are sacrificed after 16 days of drug treatment for analysis of primary tumors and metastatic lesions (e.g., lymph nodes).[1]

Caption: Experimental workflow for the this compound mouse xenograft study.

Protocol 2: In Vitro High Glucose-Induced β-Cell Stress Model

This methodology is based on studies investigating the protective effects of Fmk in pancreatic β-cells.[3][7]

-

Cell Culture: INS-1 pancreatic β-cells are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with Fmk (e.g., at 10 or 20 µM) or a vehicle control for 1 hour.[3][7]

-

Induction of Stress: The medium is replaced with a high-glucose medium (HG, 25 mM) to induce glucotoxicity. A normal glucose control is run in parallel.[3][7]

-

Incubation: Cells are incubated in the HG medium for a specified period, typically 24 hours for mRNA analysis or 48 hours for protein analysis and apoptosis assays.[3][7]

-

Analysis:

Protocol 3: this compound Formulation for In Vivo Use

This compound is a water-soluble derivative, but specific formulations are often required to achieve desired concentrations for injection.[1][2]

-

Protocol A (PEG300/Tween-80 based):

-

Dissolve this compound in DMSO to create a stock solution.

-

For a 1 mL working solution, add 100 µL of DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]

-

-

Protocol B (SBE-β-CD based):

-

Add solvents sequentially: 10% DMSO, followed by 90% (20% SBE-β-CD in Saline).

-

This method also yields a clear solution of ≥ 2.5 mg/mL.[1]

-

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | inhibitor/agonist | CAS 1414811-15-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. FMK, an Inhibitor of p90RSK, Inhibits High Glucose-Induced TXNIP Expression via Regulation of ChREBP in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Effects of Fmk-mea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmk-mea (Fluoromethylketone-methoxyethylamine) is a potent and specific inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, with a particular efficacy against RSK2. As a water-soluble derivative of the parent compound FMK, this compound offers favorable properties for in vivo research. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further investigation into the therapeutic potential of this compound in oncology, cardiovascular disease, and metabolic disorders.

Core Mechanism of Action

This compound is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD) of RSK.[1] This covalent modification prevents the autophosphorylation of RSK at Ser-386, a critical step in its activation cascade.[1][2] By inhibiting RSK, this compound effectively blocks its downstream signaling pathways, which are implicated in cell proliferation, survival, and motility.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound and its parent compound, Fmk.

| Compound | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |

| Fmk | RSK1/2 | In vitro kinase assay | 15 nM (IC50) | Recombinant enzyme | [3][4][5] |

| Fmk | RSK2 | Cellular assay | 200 nM (EC50) | COS-7 cells | [2] |

| Fmk | RSK2 | Cellular assay | 150 nM (EC50) | HEK293 cells | [2] |

Table 1: In Vitro and Cellular Activity of Fmk

| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Cancer (Metastasis) | M4e cell xenograft nude mice | 80 mg/kg/day, intraperitoneal, for 16 days | Significant attenuation of lymph node metastasis | [6] |

| Atherosclerosis | ApoE-KO mice | Not specified | Inhibition of atherosclerotic lesion formation | [4] |

| Diabetes | STZ-induced and Akita diabetic mice | Not specified | Amelioration of endothelial dysfunction; decreased VCAM-1 and increased eNOS expression | [7][8] |

Table 2: Summary of In Vivo Efficacy of this compound

Signaling Pathway

This compound exerts its anti-metastatic effects by inhibiting the RSK2-CREB-Fascin-1 signaling pathway. RSK2 phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein) at Ser-133. Activated CREB then promotes the transcription of Fascin-1, an actin-bundling protein crucial for the formation of filopodia and cell invasion. By inhibiting RSK2, this compound prevents this cascade, leading to reduced cell motility and metastasis.[9][10][11]

Caption: this compound inhibits the RSK2-CREB-Fascin-1 signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the IC50 value of this compound against RSK2.

Materials:

-

Recombinant human RSK2 enzyme (Promega, Cat.# V4044 or similar)

-

RSK substrate (e.g., S6K substrate peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

-

This compound (serial dilutions)

-

Assay plates (white, 96-well)

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay Kit and the RSK2 Kinase Enzyme System on ice. Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.

-

Set up Kinase Reaction:

-

Prepare a 2X kinase buffer solution.

-

In a 96-well plate, add 5 µL of serially diluted this compound or vehicle control (DMSO).

-

Add 10 µL of 2.5X RSK2 enzyme and substrate mix to each well.

-

Pre-incubate the plate at room temperature for 60 minutes to allow for the irreversible binding of this compound to RSK2.

-

-

Initiate Reaction: Add 10 µL of 2.5X ATP solution to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, SKBR3)

-

Cell culture medium and supplements

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Coat Transwell Inserts: Thaw Matrigel overnight at 4°C. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow for gelling.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts. The lower chamber should contain a medium with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Add various concentrations of this compound or vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 24-48 hours.

-

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain using a microplate reader. Alternatively, count the number of stained cells in several random fields under a microscope.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.

Caption: A typical workflow for preclinical kinase inhibitor characterization.

Conclusion

This compound is a valuable research tool for investigating the roles of RSK kinases in various pathological processes. Its specificity and in vivo activity make it a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's biological effects and offers detailed protocols to facilitate further research. The continued exploration of this compound and similar RSK inhibitors holds the potential to yield new treatments for cancer, cardiovascular disease, and diabetes.

References

- 1. promega.com [promega.com]

- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RSK2 Kinase Enzyme System Application Note [promega.com]

- 7. Nigella sativa L. seed regulated eNOS, VCAM-1 and LOX-1 genes expression and improved vasoreactivity in aorta of diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased VCAM-1 Expression in Retinal Vessels From Diabetic Mouse Is Restored by TNF- Deletion | IOVS | ARVO Journals [iovs.arvojournals.org]

- 9. ulab360.com [ulab360.com]

- 10. ulab360.com [ulab360.com]

- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmk-mea in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmk-mea (Fluoromethylketone-methoxyethylamine) is a potent, selective, and irreversible inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, with particular activity against RSK2. RSK isoforms are downstream effectors of the MAPK/ERK signaling pathway and are frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and motility.[1] Specifically, the RSK2 isoform has been implicated in promoting cancer metastasis.[2][3] this compound is a water-soluble derivative of the RSK inhibitor Fmk, making it suitable for in vivo applications.[4][5]

These application notes provide a comprehensive guide for the use of this compound in preclinical xenograft models to study its anti-metastatic potential. The provided protocols are based on established methodologies and published research.

Mechanism of Action: Inhibition of the RSK2-CREB-Fascin-1 Metastatic Pathway

This compound exerts its anti-metastatic effects by targeting the RSK2 kinase. In many metastatic cancers, the RSK2-CREB signaling pathway is constitutively active. RSK2 phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of pro-metastatic genes, including Fascin-1. Fascin-1 is an actin-bundling protein that is critical for the formation of filopodia, which are cellular protrusions that enable cancer cell invasion and migration.[6][7] By inhibiting RSK2, this compound prevents the phosphorylation of CREB, leading to the downregulation of Fascin-1 and a subsequent reduction in the invasive and metastatic capabilities of cancer cells. It is noteworthy that in some reported models, this compound has been shown to specifically inhibit metastasis without significantly affecting the growth of the primary tumor.[4][5]

Figure 1. Signaling pathway of this compound mediated inhibition of metastasis.

Data Presentation

In Vivo Efficacy of this compound in a Metastatic Xenograft Model

The following table summarizes the expected outcomes based on published literature for an orthotopic xenograft model of highly metastatic head and neck squamous cell carcinoma (HNSCC) using M4e cells.[4][5]

| Parameter | Control Group (Vehicle) | This compound Treatment Group (80 mg/kg/day, i.p.) | Outcome |

| Primary Tumor Growth | Progressive tumor growth observed. | No significant difference in primary tumor volume or proliferation rate compared to the control group. | This compound does not inhibit primary tumor growth in this model. |

| Lymph Node Metastasis | High incidence of lymph node metastasis. | Significant attenuation of lymph node metastasis. | This compound effectively inhibits metastasis. |

Note: Specific quantitative data on the percentage of metastasis inhibition or tumor growth curves should be generated empirically for each specific xenograft model and cancer cell line used.

Pharmacokinetic and Toxicology Profile (Illustrative)

| Parameter | Value |

| Pharmacokinetics (Mouse) | |

| Cmax (Maximum Concentration) | To be determined |

| Tmax (Time to Cmax) | To be determined |

| t1/2 (Half-life) | To be determined |

| AUC (Area Under the Curve) | To be determined |

| Bioavailability (Oral vs. i.p.) | To be determined |

| Toxicology (80 mg/kg/day for 16 days) | |

| Body Weight Change | Monitor and report |

| Clinical Signs of Toxicity | Observe and report (e.g., changes in posture, activity, grooming) |

| Gross Necropsy Findings | To be determined |

Experimental Protocols

Experimental Workflow Overview

The general workflow for evaluating this compound in a xenograft model involves several key stages, from cell culture and animal model establishment to treatment and endpoint analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microfluidic assay for the quantification of the metastatic propensity of breast-cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abnova.com [abnova.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmk-mea for RSK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmk-mea, a potent and selective inhibitor of p90 Ribosomal S6 Kinase 2 (RSK2), for both in vitro and cellular assays. Detailed protocols and quantitative data are presented to facilitate experimental design and data interpretation.

Fmk, and its water-soluble derivative this compound, functions as an irreversible inhibitor of RSK1 and RSK2.[1][2] It specifically targets the C-terminal kinase domain (CTKD) through covalent modification, thereby preventing the autophosphorylation of Serine 386 (Ser386), a critical step in RSK2 activation.[1][3][4] This targeted action makes this compound a valuable tool for investigating the physiological and pathological roles of RSK2.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against RSK2 has been characterized in various experimental settings. The following table summarizes the key quantitative data for easy reference and comparison.

| Assay Type | Parameter | Inhibitor | Concentration | Cell Line/System | Notes |

| In Vitro Kinase Assay | IC50 | Fmk | 15 nM | Recombinant RSK2 | Measures the concentration required to inhibit 50% of RSK2 kinase activity in a cell-free system.[1][5][6] |

| Cell-Based Assay | EC50 | Fmk | ~150 nM | HEK 293 Cells | Effective concentration for 50% inhibition of PMA-induced RSK2 Ser386 phosphorylation.[3] |

| Cell-Based Assay | IC50 | Fmk | 200 nM | COS-7 Cells | Concentration for 50% inhibition of EGF-induced RSK2 Ser386 phosphorylation.[6] |

Experimental Protocols

In Vitro RSK2 Kinase Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on the kinase activity of recombinant RSK2 in a cell-free system.

Materials:

-

Recombinant active RSK2 protein

-

Recombinant active ERK2 protein

-

This compound (or Fmk)

-

Kinase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM MgCl₂, 2 mM TCEP)

-

ATP (including [γ-³²P]ATP)

-

Peptide substrate for RSK2 C-terminal kinase domain (e.g., CTD-tide)

-

Phosphocellulose paper discs

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Pre-incubation with ERK (Activation): To activate the C-terminal kinase domain, incubate purified recombinant RSK2 CTD proteins (500 nM) with active ERK (500 nM) in kinase assay buffer containing 200 μM ATP for 1 hour at 30°C.[2]

-

Inhibitor Incubation: Add varying concentrations of this compound to the activated RSK2 enzyme and incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate (e.g., 100 μM CTD-tide) and [γ-³²P]ATP (5 μCi).[2]

-

Reaction Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[2]

-

Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper discs and immediately immerse them in phosphoric acid to stop the reaction.

-

Washing: Wash the discs multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the discs using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Caption: Workflow for the in vitro RSK2 kinase assay.

Cell-Based Assay for RSK2 Inhibition

This protocol describes how to assess the efficacy of this compound in inhibiting RSK2 activity within a cellular context by measuring the phosphorylation of RSK2 at Ser386.

Materials:

-

Cell line (e.g., HEK 293, COS-7, A549)

-

Cell culture medium and serum

-

This compound

-

Stimulating agent (e.g., Phorbol Myristate Acetate (PMA) or Epidermal Growth Factor (EGF))

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE equipment

-

Western blot equipment

-

Primary antibodies: anti-phospho-RSK2 (Ser386), anti-total RSK2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells and grow to a suitable confluency (e.g., 70-80%).

-

Serum Starvation: Deprive the cells of serum for 2-4 hours to reduce basal kinase activity.[3]

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 1 hour.[3] Include a vehicle-only control.

-